N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide
Description
N-({8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is a triazolopyrazine-based sulfonamide derivative characterized by a hydroxyl group at position 8 of the pyrazine ring and a benzenesulfonamide moiety linked via a methyl group at position 2. This scaffold is structurally optimized for interactions with biological targets such as enzymes (e.g., carbonic anhydrases) or receptors due to the sulfonamide group’s hydrogen-bonding capacity and the hydroxyl group’s role in solubility and metal coordination . Its synthesis typically involves cyclization of hydrazino precursors or coupling reactions with sulfonamide derivatives, as seen in related compounds .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c18-12-11-16-15-10(17(11)7-6-13-12)8-14-21(19,20)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMVKLZCVUWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide typically involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzenesulfonamide Group: The triazolopyrazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and migration . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Triazolopyrazine Core
Compound 1 : N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Key Differences : Replaces benzenesulfonamide with a 2-phenyl-1,2,3-triazole-4-carboxamide group.
- The phenyl-triazole moiety introduces steric bulk, which could affect binding kinetics .
Compound 2 : 4-Cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Key Differences: Substitutes benzenesulfonamide with a 4-cyanobenzamide group.
- Impact: The electron-withdrawing cyano group increases the compound’s polarity and may improve interactions with hydrophobic enzyme pockets. However, the absence of a sulfonamide group limits its ability to act as a zinc-binding motif, a critical feature in carbonic anhydrase inhibitors .
Heterocyclic Sulfonamide Analogues
Compound 3 : Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamide
- Structure : Features a pyrazolo-tetrazolo-triazine core with a sulfonamide group.
- However, the absence of the 8-hydroxy group reduces solubility and metal-coordination capacity .
Compound 4 : [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide (Antimalarial Agent)
- Structure : Replaces pyrazine with pyridine, retaining the sulfonamide group.
- Comparison : The pyridine ring’s lower electron density compared to pyrazine may reduce π-π stacking with parasitic targets. The addition of a 4-methoxybenzyl group in derivatives like 8c improves lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications .
Benzenesulfonamide Derivatives with Alternative Cores
Compound 5 : 4-[3-(4-Hydroxyphenyl)-5-Aryl-Pyrazol-1-yl]Benzenesulfonamide
- Structure : Pyrazoline-linked benzenesulfonamide.
- However, the absence of the triazolopyrazine system reduces thermal stability and metabolic resistance .
Compound 6 : Triazolo[4,3-a]Phthalazine Sulfonamide (Bromodomain Inhibitor)
- Structure : Phthalazine fused with triazole and a 4-methoxybenzenesulfonamide.
- Comparison : The phthalazine ring’s extended aromatic system enhances bromodomain affinity. The 4-methylpiperazine substituent in derivative 55 improves solubility and pharmacokinetics but introduces basicity that may affect tissue distribution .
Functional Group Modifications in ω-Alkylcarboxylic Acid Derivatives
Compound 7 : ω-(7-Aryl-8-Oxo-Triazolo[4,3-a]Pyrazin-3-yl)Alkylcarboxamides
- Structure : Carboxylic acid/amide chains linked to the triazolopyrazine core.
- Comparison : The carboxylic acid/amide groups enable salt formation and prodrug strategies, enhancing bioavailability. However, these derivatives lack the direct sulfonamide-enzyme interaction critical for carbonic anhydrase inhibition, redirecting activity toward lipid metabolism regulation .
Comparative Data Table
Research Findings and Trends
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger enzyme inhibition due to zinc-binding capacity, while carboxamides prioritize solubility .
- Heterocyclic Core Impact : Pyrazine cores (as in the target compound) offer better metabolic stability than pyridine or phthalazine derivatives but may sacrifice planarity for target binding .
- Substituent Effects : Hydrophilic groups (e.g., hydroxy, methoxy) improve solubility, whereas lipophilic groups (e.g., aryl, alkyl) enhance membrane permeability .
Biological Activity
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a triazolopyrazine core linked to a benzenesulfonamide moiety. The presence of the hydroxyl group on the triazole enhances its solubility and reactivity, which may contribute to its biological activity.
Molecular Formula: C15H13N7O3S
CAS Number: 2034280-05-0
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial enzymes crucial for growth and survival.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
| Salmonella typhi | 6.45 |
These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects in preclinical studies. For instance, it has been reported to inhibit carrageenan-induced paw edema in rats significantly.
Inhibition Rates:
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that it may be useful in treating inflammatory conditions.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific bacterial proteins or enzymes essential for their metabolic processes. This interaction likely leads to the disruption of critical biochemical pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated various benzenesulfonamide derivatives, including this compound. The results indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model : In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested in vivo for their ability to reduce inflammation in animal models . The results demonstrated significant reductions in inflammation markers.
Future Directions
Given its promising biological activities, further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its efficacy in clinical settings and its potential side effects are also crucial for developing this compound into a viable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
